

commercial availability and pricing of 2-(Chloromethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methylpyridine

Cat. No.: B1589990

[Get Quote](#)

An In-depth Technical Guide to **2-(Chloromethyl)-4-methylpyridine**: Commercial Availability, Synthesis, and Applications

Introduction

2-(Chloromethyl)-4-methylpyridine is a halogenated heterocyclic organic compound that serves as a versatile and highly reactive bifunctional chemical scaffold.^{[1][2]} Its structure, featuring a pyridine ring substituted with a chloromethyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[2][3]} The chloromethyl group acts as a potent alkylating agent, enabling covalent modification of biological targets or serving as a handle for further synthetic transformations.^[2] This guide provides a comprehensive overview of the commercial availability, pricing, synthesis, and applications of **2-(Chloromethyl)-4-methylpyridine**, with a focus on its hydrochloride salt, which often exhibits superior shelf-life and stability.^[2]

Chemical and Physical Properties

2-(Chloromethyl)-4-methylpyridine is most commonly handled and supplied as its hydrochloride salt to enhance stability. The properties of the parent compound and its related derivatives are crucial for their application in synthesis.

Property	2-(Chloromethyl)-4-methylpyridine Hydrochloride	2-Chloro-4-methylpyridine
CAS Number	71670-71-8[4][5]	3678-62-4[1]
Molecular Formula	C ₇ H ₈ ClN · HCl	C ₆ H ₆ ClN[1]
Molecular Weight	Not explicitly found, but related compounds have MWs around 164-198 g/mol [2]	127.57 g/mol [1]
Appearance	Typically a solid	Liquid
Melting Point	120-122 °C (for the related 2-(Chloromethyl)pyridine hydrochloride)[6]	Not applicable
Boiling Point	Not applicable	194-195 °C
Density	Not applicable	1.142 g/mL at 25 °C
Purity	Typically >95%[4]	Typically 98%

Commercial Availability and Pricing

2-(Chloromethyl)-4-methylpyridine hydrochloride is available from a variety of chemical suppliers catering to research and development needs. Availability ranges from gram to multi-kilogram scales. Pricing is influenced by factors such as purity, quantity, and the supplier. While specific, real-time pricing requires direct inquiry, the tables below provide an overview of common suppliers and illustrative pricing for related compounds to offer a market snapshot.

Table 1: Selected Suppliers of 2-(Chloromethyl)-4-methylpyridine Hydrochloride and Related Compounds

Supplier	Product Name	Purity	Available Quantities
Alchem Pharmtech	2-(Chloromethyl)-4-methylpyridine hydrochloride	95%	1g, 5g, 25g, 100g [4]
Sigma-Aldrich	2-(Chloromethyl)pyridine hydrochloride	98%	5g, 25g, 100g
Chemrio	2-(chloromethyl)-4-methylpyridine,hydrochloride	Not specified	Inquiry required [7]
Anichem	2-Chloro-4-chloromethyl-pyridine	>95%	1g [8]
Fluorochem	2-Chloro-4-chloromethylpyridine	Not specified	1g, 5g, 10g, 25g [9]

Table 2: Illustrative Pricing for Related Pyridine Compounds

Compound	Supplier	Quantity	Price (USD)
2-(Chloromethyl)pyridine hydrochloride	Sigma-Aldrich	5g	\$66.30
2-(Chloromethyl)pyridine hydrochloride	Sigma-Aldrich	25g	\$111.00
2-(Chloromethyl)pyridine hydrochloride	Sigma-Aldrich	100g	\$125.80
2-Chloro-4-methylpyridine	Sigma-Aldrich	Not specified	\$91.50
2-Chloro-4-chloromethylpyridine[8]	Anichem	1g	\$10.00
2-Chloro-4-chloromethylpyridine[9]	Fluorochem	1g	£8.00

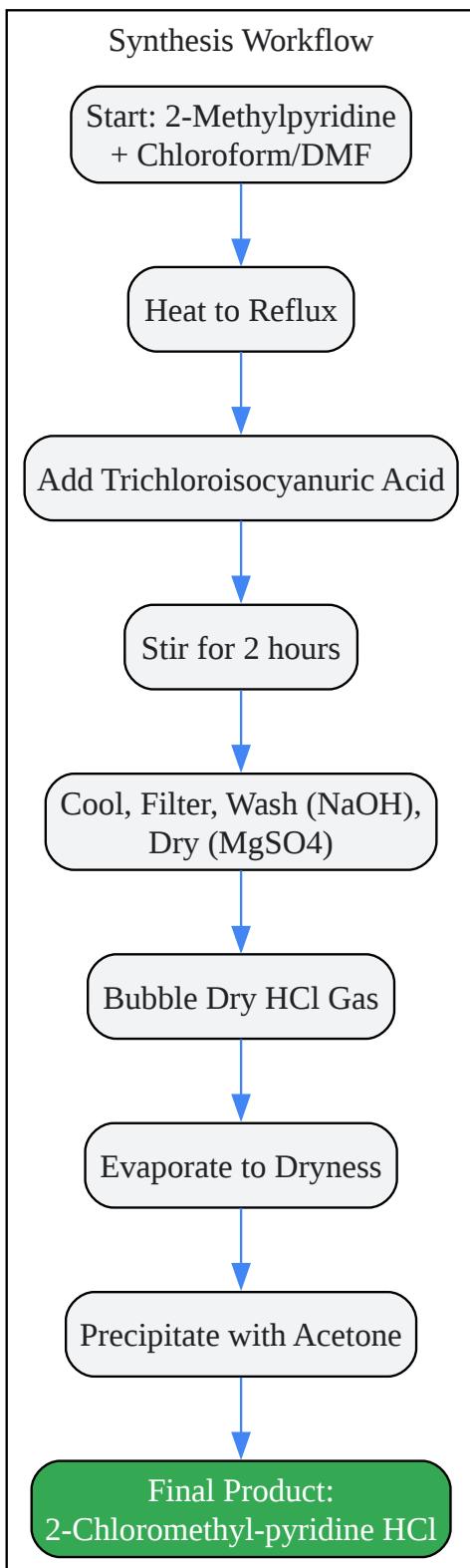
Note: Prices are subject to change and are provided for illustrative purposes only. For current pricing, please contact the suppliers directly.

Synthesis of 2-(Chloromethyl)-4-methylpyridine

The synthesis of chlorinated pyridine derivatives can be achieved through various methods. A common approach for producing 2-(chloromethyl)-pyridines involves the chlorination of the corresponding methylpyridine. One documented method involves the reaction of the parent methylpyridine with trichloroisocyanuric acid.[6] An alternative and often more efficient route proceeds via the N-oxide of the starting picoline.[10]

Experimental Protocol: Synthesis of 2-Chloromethylpyridine Hydrochloride

This protocol describes a general method for the synthesis of 2-chloromethyl-pyridine hydrochloride from 2-methyl-pyridine, which can be adapted for 4-methyl derivatives.[\[6\]](#)


Materials:

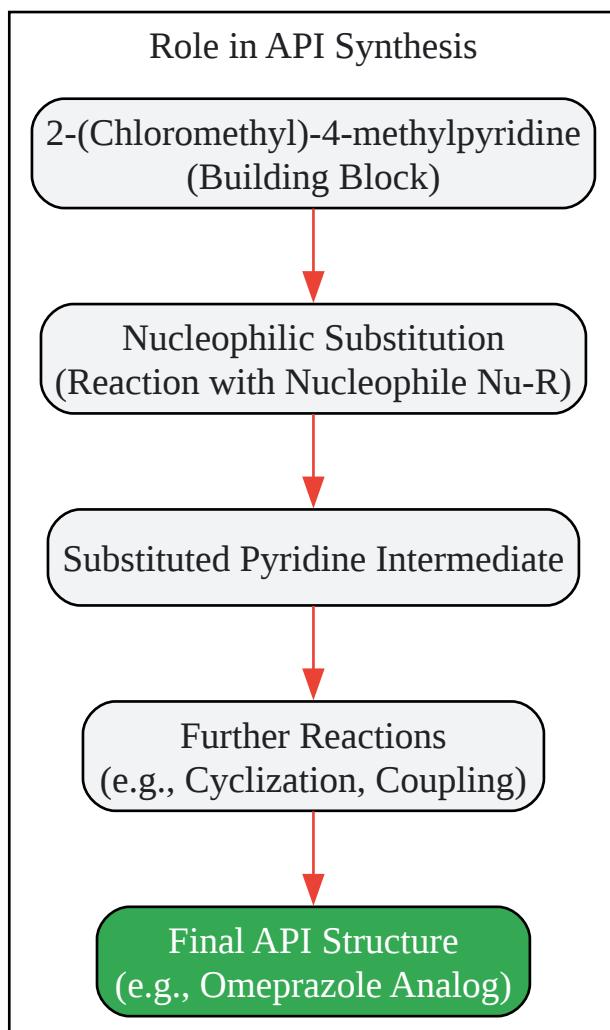
- 2-methyl-pyridine (2.15 moles)
- Dimethylformamide (14 g)
- Chloroform (750 ml)
- Trichloroisocyanuric acid (1.29 mole)
- 5% Sodium hydroxide solution (100 ml)
- Magnesium sulfate ($MgSO_4$)
- Dry hydrogen chloride (2.74 moles)
- Dry acetone (250 ml)

Procedure:

- A solution of 2-methyl-pyridine and dimethylformamide in chloroform is heated to reflux.
- Trichloroisocyanuric acid is added in portions over 50 minutes, maintaining the reflux.
- The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.
- The filtrate is washed with a 5% sodium hydroxide solution.
- The chloroform phase is dried over $MgSO_4$ and filtered.
- Dry hydrogen chloride gas is bubbled through the filtrate.
- The solution is evaporated to dryness under vacuum.
- The resulting residue is mixed with dry acetone, stirred, and filtered under vacuum to collect the product.

- The precipitate is washed with a small amount of acetone and dried to yield 2-chloromethyl-pyridine hydrochloride.[6]

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for 2-Chloromethyl-pyridine Hydrochloride.

Applications in Drug Development and Research

Pyridine derivatives are foundational building blocks in medicinal chemistry due to their presence in numerous therapeutic agents.^[11] The chloromethyl group in compounds like **2-(Chloromethyl)-4-methylpyridine** provides a reactive site for nucleophilic substitution, allowing for the facile construction of more complex molecular architectures required for targeted drug action.^{[2][11]}

While specific applications for **2-(Chloromethyl)-4-methylpyridine** are not extensively detailed in the provided results, its structural analogs are key intermediates in major pharmaceuticals. For example, the closely related 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a crucial intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating peptic ulcers.^{[12][13]} This highlights the role of such chlorinated pyridines as essential precursors for Active Pharmaceutical Ingredients (APIs).

Other applications include their use as reagents in the synthesis of mGLUR5 modulators, which are potential antipsychotics, and in the preparation of potent, orally bioavailable TGR5 agonists.^[1] Furthermore, these compounds are valuable in agrochemical research, where they can be used to develop new pesticides and herbicides.^[3]

[Click to download full resolution via product page](#)

Caption: General role of chlorinated pyridines in API synthesis.

Safety and Handling

2-(Chloromethyl)-4-methylpyridine and its hydrochloride salt are hazardous chemicals that require careful handling. The hydrochloride salt is classified as harmful if swallowed and can cause severe skin burns and serious eye damage.[14]

Key Hazards:

- Acute Toxicity: Harmful if swallowed.[14]

- Corrosivity: Causes severe skin burns and eye damage upon direct contact.[14][15]
- Irritation: May cause respiratory irritation.[16]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood.[17]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14][17]
 - Skin Protection: Wear impervious, flame-retardant protective clothing and gloves.[14][17]
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[17]
- First Aid:
 - Inhalation: Move the victim to fresh air.[14][17]
 - Skin Contact: Immediately remove contaminated clothing and rinse the skin with water.[14][17]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[14][17]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][17]

Conclusion

2-(Chloromethyl)-4-methylpyridine, particularly as its hydrochloride salt, is a commercially available and synthetically important chemical intermediate. Its utility as a reactive building block makes it a valuable compound for researchers and professionals in drug discovery and agrochemical development. While its price and availability can vary, a range of suppliers offer this compound in various purities and quantities to suit different research and development

needs. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in creating novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alkalimetals.com [alkalimetals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 71670-71-8 | 2-(Chloromethyl)-4-methylpyridine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-(chloromethyl)-4-methylpyridine,hydrochloride | Chemrio [chemrio.com]
- 8. 2-Chloro-4-chloromethyl-pyridine - Anichem [anichemllc.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. cionpharma.com [cionpharma.com]
- 13. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [commercial availability and pricing of 2-(Chloromethyl)-4-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [http://www.benchchem.com/2-chloromethyl-4-methylpyridine.pdf](#)

[<https://www.benchchem.com/product/b1589990#commercial-availability-and-pricing-of-2-chloromethyl-4-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com